4-nitro-N-phenethylbenzenesulfonamide
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Overview
Description
4-nitro-N-phenethylbenzenesulfonamide is an organic compound with the molecular formula C14H14N2O4S. It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, a phenethyl group, and a sulfonamide group (-SO2NH2).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-phenethylbenzenesulfonamide typically involves the nitration of N-phenethylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the benzene ring . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentrations, to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-phenethylbenzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Scientific Research Applications
4-nitro-N-phenethylbenzenesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-nitro-N-phenethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The sulfonamide group can also interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzenesulfonamide: Similar in structure but lacks the phenethyl group, making it less hydrophobic and potentially less bioactive.
N-phenethylbenzenesulfonamide: Lacks the nitro group, which reduces its reactivity and potential biological activity.
Uniqueness
4-nitro-N-phenethylbenzenesulfonamide is unique due to the presence of both the nitro and phenethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-nitro-N-(2-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c17-16(18)13-6-8-14(9-7-13)21(19,20)15-11-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXNIYKEFYLNFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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